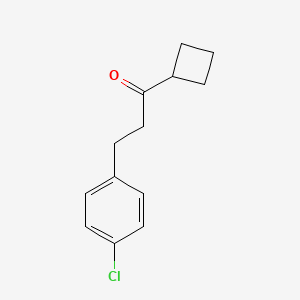

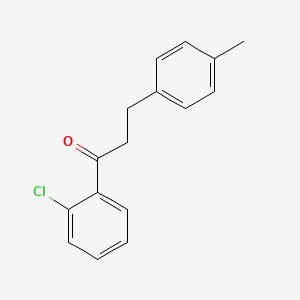

2'-Chloro-3-(4-methylphenyl)propiophenone

説明

2'-Chloro-3-(4-methylphenyl)propiophenone is a chemical compound that is related to various other chlorinated aromatic compounds. While the specific compound is not directly discussed in the provided papers, related compounds and their properties, synthesis, and applications are examined. For instance, the synthesis of 4-chloro-3-methylphenyl methacrylate involves reacting methacryloyl chloride with 4-chloro-3-methylphenol, which shares a similar structure to the compound .

Synthesis Analysis

The synthesis of related chlorinated aromatic compounds often involves the reaction of chlorinated phenols with other reagents. For example, 4-chloro-3-methylphenyl methacrylate is synthesized by reacting methacryloyl chloride with 4-chloro-3-methylphenol . This suggests that the synthesis of 2'-Chloro-3-(4-methylphenyl)propiophenone could potentially involve a similar strategy, where a chlorinated phenol is reacted with a suitable reagent to introduce the propiophenone moiety.

Molecular Structure Analysis

Molecular structure and spectroscopic data of related compounds have been obtained using quantum chemical calculations, such as DFT (B3LYP) with various basis sets. These studies provide detailed information on molecular parameters like bond lengths and angles, which are crucial for understanding the behavior of the molecules . The molecular structure of 2'-Chloro-3-(4-methylphenyl)propiophenone would likely be analyzed using similar computational methods to predict its properties and reactivity.

Chemical Reactions Analysis

The chemical reactions involving chlorinated aromatic compounds can be complex, as seen in the quantitative determination of the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid and its by-products . The analysis of such reactions typically involves chromatographic techniques, which could also be applicable to studying the reactions of 2'-Chloro-3-(4-methylphenyl)propiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are often characterized using various analytical techniques. For instance, the reagent 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has been used in 31P NMR analysis to study the hydroxyl groups in lignins . Similarly, IR-spectroscopy, UV spectroscopy, GPC, TGA, and DTA have been employed to characterize the properties of synthesized compounds like 4-chloro-3-methylphenyl methacrylate and its copolymers . These methods would be relevant for analyzing the physical and chemical properties of 2'-Chloro-3-(4-methylphenyl)propiophenone as well.

将来の方向性

作用機序

Target of Action

As a derivative of propiophenone , it may interact with similar biological targets

Mode of Action

Propiophenones, in general, can undergo reactions such as the formation of oximes and hydrazones . In these reactions, the ketone group in the propiophenone reacts with hydroxylamine or hydrazine to form oximes or hydrazones, respectively . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

For instance, propiophenone can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene . This suggests that 2’-Chloro-3-(4-methylphenyl)propiophenone might also be involved in Friedel–Crafts reactions in biochemical pathways.

Pharmacokinetics

Its molecular weight is 25874 , which is within the range generally favorable for oral bioavailability

Result of Action

The molecular and cellular effects of 2’-Chloro-3-(4-methylphenyl)propiophenone’s action are not well-documented. As a derivative of propiophenone, it may share some of its properties. For instance, propiophenone undergoes one rapid chlorination, followed by rapid hydrolysis that competes with the second chlorination, and then slow further oxidation of the α-hydroxypropiophenone

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’-Chloro-3-(4-methylphenyl)propiophenone. For instance, its boiling point is 377ºC at 760 mmHg

特性

IUPAC Name |

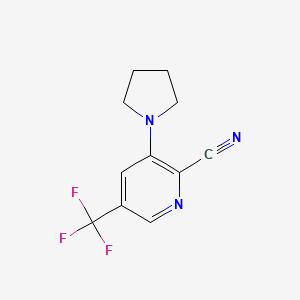

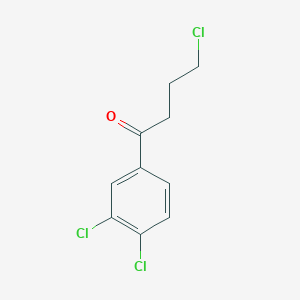

1-(2-chlorophenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUHWQIYTRFWJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644135 | |

| Record name | 1-(2-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Chloro-3-(4-methylphenyl)propiophenone | |

CAS RN |

898768-95-1 | |

| Record name | 1-(2-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。